N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide
CAS No.: 1339452-16-2
Cat. No.: VC3292892
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1339452-16-2 |
---|---|
Molecular Formula | C7H11N3O2 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | N-methoxy-N,2-dimethylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C7H11N3O2/c1-9-6(4-5-8-9)7(11)10(2)12-3/h4-5H,1-3H3 |
Standard InChI Key | MZOZKKGHPNKCAI-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)C(=O)N(C)OC |
Canonical SMILES | CN1C(=CC=N1)C(=O)N(C)OC |
Introduction
Chemical Structure and Classification
Structural Features
Synthesis Methodologies
General Approaches to Weinreb Amides
Weinreb amides, including N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide, can be synthesized through several established routes. According to literature, Weinreb amides can be prepared from various precursors including carboxylic acids, acid chlorides, amides, esters, lactones, and anhydrides . The first synthesis of Weinreb derivatives was reported in 1981 via treatment of N,O-dimethylhydroxylamine with appropriate substrates .
Reactivity and Applications
Synthetic Utility of Weinreb Amides
Analytical Characterization
Spectroscopic Data
Based on data from structurally similar compounds, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide would be expected to display characteristic spectroscopic features:
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Infrared Spectroscopy: Characteristic absorption bands would likely include:
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C=O stretching (approximately 1650-1670 cm−1)
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C=N and C=C stretching of the pyrazole ring (1400-1500 cm−1)
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N-O stretching (approximately 1050-1100 cm−1)
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NMR Spectroscopy: The 1H-NMR spectrum would be expected to show:
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Signals for the pyrazole protons (δ 6.5-8.0 ppm)
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Methyl group at N-1 position (δ 3.5-4.0 ppm)
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N-methyl group of the Weinreb amide (δ 3.0-3.5 ppm)
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Methoxy group (δ 3.5-4.0 ppm)
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Physical Properties
As a Weinreb amide derivative, N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is likely to be a crystalline solid at room temperature with moderate to good solubility in common organic solvents such as dichloromethane, chloroform, and methanol. The exact melting point would need to be determined experimentally, but related compounds such as pyrazole carboxamides typically exhibit melting points in the range of 120-260°C .
Structure-Based Design and Medicinal Chemistry
Pyrazole Scaffold in Drug Discovery
The pyrazole scaffold represents an important pharmacophore in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. The inclusion of this heterocycle in N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide suggests potential for biological activity, particularly when the Weinreb amide is converted to other functional groups.
Molecular Modeling Considerations
Structure-based design approaches for pyrazole derivatives have yielded valuable insights into their potential binding modes with biological targets. For example, research on pyrazole-3-carboxamide derivatives has employed molecular docking combined with spectroscopic experiments to investigate DNA-binding interactions . Similar approaches could be applied to N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide to predict its potential interactions with biological targets.
Comparative Analysis with Related Compounds
Structural Comparison
The table below provides a comparative analysis of N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide with structurally related compounds:
Reactivity Differences
Position-specific substitution on the pyrazole ring can significantly affect reactivity patterns. The 5-position substitution in N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide may result in electronic and steric effects that differ from those observed in 3-substituted analogs. These differences could influence both synthetic utility and biological activity profiles.
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